Calendoflavoside

描述

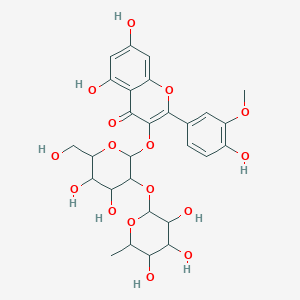

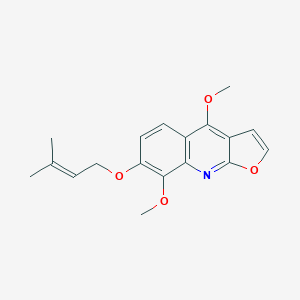

Calendoflavoside is a member of flavonoids and a glycoside . It is a natural product found in Vicia faba, Lysimachia nummularia, and other organisms .

Molecular Structure Analysis

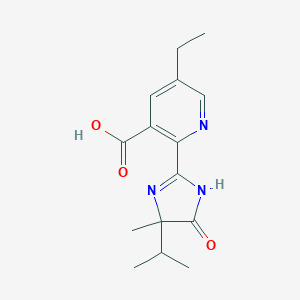

The molecular formula of Calendoflavoside is C28H32O15 . The exact mass is 608.17412031 g/mol . The IUPAC name is 3- [4,5-dihydroxy-6-methyl-3- (3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2- (4-hydroxy-3-methoxyphenyl)chromen-4-one .

Physical And Chemical Properties Analysis

Calendoflavoside has a molecular weight of 608.5 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 15 . The compound has a rotatable bond count of 6 . The topological polar surface area is 234 Ų .

科学研究应用

1. Promotion of Osteoclastogenesis and Bone Resorption Isorhamnetin-3-O-neohespeidoside has been found to promote osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs). It upregulates mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .

2. Potential Treatment for Delayed Tooth Eruption The compound has been studied for its effects on tooth eruption. It promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis . This suggests that Isorhamnetin-3-O-neohespeidoside might be a candidate adjuvant therapy for delayed intraosseous eruption .

Antioxidant Activity

Isorhamnetin-3-O-neohesperidoside has been reported to have antioxidant activity. It has been found to protect cells against oxidative stress by inhibiting H2O2-induced genotoxicity and DNA damage induced by hydroxyl radicals .

Interaction with Human Intestinal Flora

Research has been conducted on the interactions between Isorhamnetin-3-O-neohesperidoside and human intestinal flora. The compound is metabolized by the intestinal bacteria into isorhamnetin-3-O-glucoside, isorhamnetin, and quercetin .

5. Potential Use in Traditional Chinese Medicine Isorhamnetin-3-O-neohesperidoside is the major active substance of Puhuang, a traditional herb medicine widely used in clinical practice to tackle many chronic diseases . It has been used for the treatment of haematuria, dysmenorrhea, uterine bleeding, and trauma in China for a long time .

6. Inhibition of Xanthine Oxidase and Scavenging of Superoxide Radicals The compound has been found to inhibit xanthine oxidase and scavenge superoxide radicals in a cell-free assay .

作用机制

Isorhamnetin-3-O-neohespeidoside, also known as Calendoflavoside or Isorhamnetin-3-O-nehesperidine, is a flavonoid glycoside isolated from Typha angustifolia . This compound has been found to have significant biological and pharmacological activities, including antioxidant, antiatherogenic, and antimicrobial effects .

Target of Action

The primary target of Isorhamnetin-3-O-neohespeidoside is the receptor activator of nuclear factor-kB ligand (RANKL)-induced osteoclastogenesis . Osteoclastogenesis is the process of bone resorption, which is essential for tooth eruption. The compound promotes the differentiation of osteoclasts, cells that break down bone, leading to the resorption of the crown-covered bone during tooth eruption .

Mode of Action

Isorhamnetin-3-O-neohespeidoside interacts with its targets by promoting osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It upregulates the mRNA expression of osteoclast-specific genes such as cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP), and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) . The compound activates NFATc1, p38, and AKT signaling pathways during osteoclastogenesis .

Biochemical Pathways

The compound affects the RANKL-induced osteoclastogenesis pathway . By promoting osteoclastogenesis, it stimulates the resorption of crown-covered bone, which is an essential process in tooth eruption . The upregulation of osteoclast-specific genes leads to the activation of several biochemical pathways involved in bone resorption .

Pharmacokinetics

Metabolic profiling studies have shown that the compound is first deglycosylated to isorhamnetin-3-o-glucoside and subsequently to the aglycone isorhamnetin, which is then demethylated to quercetin .

Result of Action

The result of the action of Isorhamnetin-3-O-neohespeidoside is the promotion of osteoclast differentiation and crown-covered bone resorption both in vitro and in vivo . This leads to the resorption of the crown-covered bone during tooth eruption, which could potentially be used as an adjuvant therapy for delayed intraosseous eruption .

Action Environment

The action of Isorhamnetin-3-O-neohespeidoside can be influenced by the intestinal flora. The compound is metabolized by the human intestinal bacteria, which can convert it to considerable amounts of aglycone isorhamnetin and further to minor amounts of quercetin . This suggests that the gut microbiome plays a crucial role in the metabolism and efficacy of this compound .

属性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLKSZBFIJJREC-SPSUIZEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298666 | |

| Record name | Isorhamnetin 3-O-neohesperidoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorhamnetin-3-O-neohespeidoside | |

CAS RN |

55033-90-4 | |

| Record name | Isorhamnetin 3-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55033-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin 3-O-neohesperidoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known analytical methods for quantifying Isorhamnetin-3-O-nehesperidine, and what makes them suitable?

A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the concentration of Isorhamnetin-3-O-nehesperidine, particularly in formulated products like Shenghua Tablets []. This technique is chosen for its simplicity, speed, accuracy, and repeatability. In this specific application, a C18 column is used with a mobile phase of acetonitrile and a diluted phosphoric acid solution. UV detection is employed at a wavelength of 254 nm [].

Q2: Beyond its presence in Shenghua Tablets, what other research highlights Isorhamnetin-3-O-nehesperidine's potential?

A2: Isorhamnetin-3-O-nehesperidine is identified as a major flavonoid-based phytochemical in Calendula officinalis []. Computational studies, specifically molecular docking simulations, suggest that it exhibits a strong binding affinity for the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for the virus's life cycle, making its inhibition a key target for antiviral drug development.

Q3: Have any studies examined the stability of Isorhamnetin-3-O-nehesperidine when interacting with the SARS-CoV-2 main protease?

A3: Yes, molecular dynamics simulations, running for 100 nanoseconds, were used to assess the stability of Isorhamnetin-3-O-nehesperidine in complex with the SARS-CoV-2 Mpro []. The results indicate that this complex is stable overall, suggesting that Isorhamnetin-3-O-nehesperidine could potentially act as a lasting inhibitor of the protease [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)

![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)